molecular formula C11H14ClN3 B15186370 1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride CAS No. 91857-50-0

1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride

Cat. No.: B15186370
CAS No.: 91857-50-0
M. Wt: 223.70 g/mol
InChI Key: VDJOUXYWOKQNJN-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a phenyl group and two methyl groups at the nitrogen atoms, and it is further modified with a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds at 100°C for several hours to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1H-Pyrazol-4-amine, N,N-dimethyl-3-phenyl-, monohydrochloride can be compared with other similar pyrazole derivatives, such as:

  • 3-Amino-4,5-dihydro-1-phenylpyrazole: This compound differs in its substitution pattern and may have different reactivity and applications.

  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

CAS No.

91857-50-0

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-14(2)10-8-12-13-11(10)9-6-4-3-5-7-9;/h3-8H,1-2H3,(H,12,13);1H

InChI Key

VDJOUXYWOKQNJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(NN=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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